

# Spectroscopic Profile of 2-Nitrodibenzofuran: A Technical Guide

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## Compound of Interest

Compound Name: 2-Nitrodibenzofuran

Cat. No.: B152082

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Nitrodibenzofuran**, a key heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data, offering valuable insights for its identification, characterization, and application in research and development.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Mass Spectrometry, and Infrared Spectroscopy for **2-Nitrodibenzofuran**.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data for 2-Nitrodibenzofuran

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.73	d	2.3	H-1
8.35	dd	9.0, 2.3	H-3
8.00	d	8.5	H-9
7.73	d	9.0	H-4
7.68	ddd	8.5, 7.3, 1.3	H-7
7.52	d	8.2	H-6
7.46	dd	7.3, 1.0	H-8

Solvent: CDCl<sub>3</sub>, Frequency: 500 MHz

## Table 2: <sup>13</sup>C NMR Spectroscopic Data for 2-Nitrodibenzofuran

Chemical Shift ( $\delta$ ) ppm	Assignment
157.0	C-9b
152.8	C-4a
145.0	C-2
129.8	C-7
128.6	C-5a
124.2	C-9a
123.8	C-8
122.0	C-3
121.7	C-6
118.4	C-1
112.3	C-4
112.1	C-9

Solvent: CDCl<sub>3</sub>, Frequency: 125 MHz

**Table 3: Mass Spectrometry Data for 2-Nitrodibenzofuran**

m/z	Relative Intensity (%)	Assignment
213.04	100	[M] <sup>+</sup>
183.03	15	[M - NO] <sup>+</sup>
167.04	20	[M - NO <sub>2</sub> ] <sup>+</sup>
155.04	30	[M - C <sub>2</sub> H <sub>2</sub> O] <sup>+</sup>
139.04	55	[C <sub>11</sub> H <sub>7</sub> ] <sup>+</sup>

Ionization Mode: Electron Ionization (EI)

**Table 4: Infrared (IR) Spectroscopic Data for 2-Nitrodibenzofuran**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H Stretch
1605, 1480	Strong	Aromatic C=C Stretch
1525, 1345	Strong	N-O Asymmetric & Symmetric Stretch (NO <sub>2</sub> )
1250	Strong	C-O-C Asymmetric Stretch (Ether)
900 - 675	Strong	Aromatic C-H Out-of-Plane Bend

Sample Preparation: KBr Pellet

## Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. The following sections detail the general methodologies employed for each type of analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra were acquired on a Bruker Avance III HD 500 MHz spectrometer. Samples of **2-Nitrodibenzofuran** were dissolved in deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% tetramethylsilane (TMS) as an internal standard. For <sup>1</sup>H NMR, a standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For <sup>13</sup>C NMR, a proton-decoupled pulse sequence was employed with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Data processing was performed using standard Fourier transformation, phase correction, and baseline correction.

## Mass Spectrometry (MS)

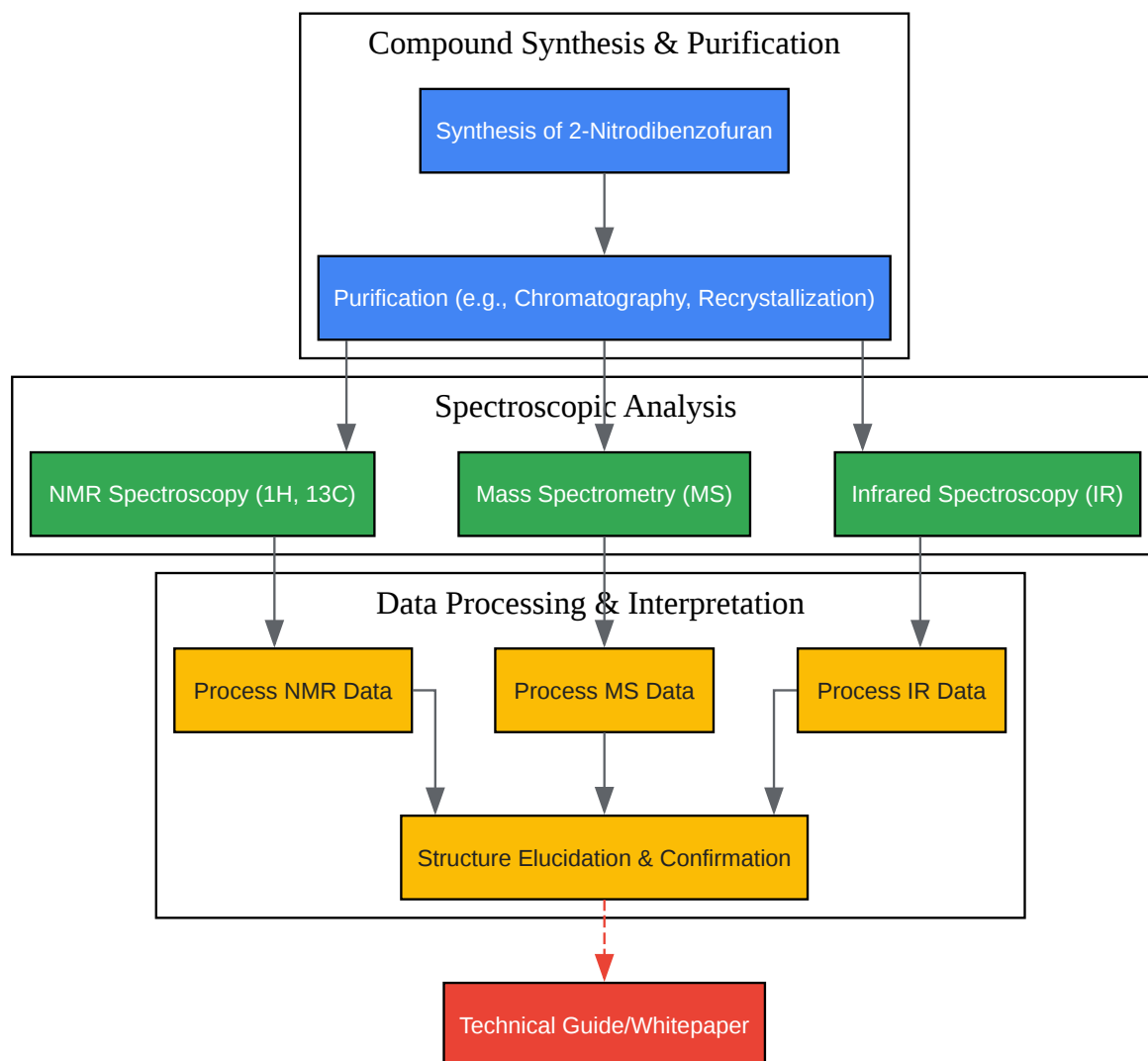
Mass spectral data were obtained using an Agilent 1200 series LC-MSD SL single quadrupole system. The analysis was performed using electrospray ionization (ESI) in positive ion mode. The sample was introduced into the mass spectrometer via direct infusion. The instrument was operated with a capillary voltage of 3500 V, a fragmentor voltage of 70 V, and a drying gas temperature of 325°C. The mass-to-charge ratio ( $m/z$ ) was scanned over a range of 50-500. High-resolution mass spectrometry (HRMS) can be performed on instruments such as a Bruker BioTOF II ESI/TOF-MS or an Applied Biosystems-Sciex 5800 MALDI-TOF instrument for accurate mass determination.

## Infrared (IR) Spectroscopy

The infrared spectrum was recorded on a Thermo Nicolet 6700 FT-IR spectrometer. The sample of **2-Nitrodibenzofuran** was prepared as a potassium bromide (KBr) pellet. A small amount of the sample was ground with dry KBr powder and pressed into a thin, transparent disk. The spectrum was recorded in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . The data was processed to show the percentage of transmittance as a function of wavenumber.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like **2-Nitrodibenzofuran**.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **2-Nitrodibenzofuran**.

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